

A Technical Guide to the Spectroscopic Characterization of 2-(Formylamino)pyridine

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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328

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Disclaimer: This document provides a comprehensive overview of the expected spectroscopic data for **2-(Formylamino)pyridine** and generalized experimental protocols. Direct experimental data for this specific compound is not readily available in public databases. The data presented herein is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of **2-(Formylamino)pyridine** (N-(pyridin-2-yl)formamide). The structural elucidation and purity assessment of this molecule are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for **2-(Formylamino)pyridine**. These predictions are derived from its constituent functional groups (a formamide and a 2-substituted pyridine ring) and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-(Formylamino)pyridine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Pyridine-H6	8.2 - 8.4	Doublet (d)	4.0 - 6.0
Pyridine-H3	8.0 - 8.3	Doublet (d)	7.0 - 9.0
Formyl-H (CHO)	8.3 - 9.5	Singlet (s) / Doublet (d, due to rotamers)	- / \sim 1-2 (if coupled to NH)
Pyridine-H5	7.6 - 7.8	Triplet of doublets (td)	\sim 7.5, \sim 1.5
Pyridine-H4	7.0 - 7.2	Triplet (t)	\sim 6.0 - 8.0
Amide-H (NH)	9.5 - 11.0	Broad Singlet (br s)	-

Note: The formyl proton and the amide proton may show distinct signals for cis and trans rotamers about the amide bond, potentially leading to a more complex spectrum. Chemical shifts are referenced to a standard solvent signal.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-(Formylamino)pyridine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Formyl C=O	160 - 165
Pyridine C2	150 - 153
Pyridine C6	147 - 150
Pyridine C4	137 - 140
Pyridine C5	119 - 122
Pyridine C3	113 - 116

Note: Chemical shifts are influenced by the solvent used. The values provided are typical for common deuterated solvents like CDCl_3 or DMSO-d_6 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **2-(Formylamino)pyridine**

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	Amide	3200 - 3400	Medium
C-H Stretch (Aromatic)	Pyridine Ring	3000 - 3100	Medium
C=O Stretch (Amide I)	Formyl	1680 - 1720	Strong
C=C and C=N Ring Stretches	Pyridine Ring	1570 - 1610, 1430 - 1500	Strong
N-H Bend (Amide II)	Amide	1510 - 1550	Medium
C-N Stretch	Amide/Aromatic Amine	1250 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data for **2-(Formylamino)pyridine**

Parameter	Predicted Value
Molecular Formula	C ₆ H ₆ N ₂ O
Molecular Weight	122.13 g/mol
Exact Mass (for HRMS)	122.04801
Predicted Molecular Ion (M ⁺)	m/z 122
Key Fragmentation Pathways	Loss of CO (m/z 94), Loss of CHO (m/z 93)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for a solid organic compound and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **2-(Formylamino)pyridine** sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the sample's solubility and its ability to not obscure key signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
- Instrument Setup: Insert the sample tube into the NMR spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm). Integrate the peaks in the ^1H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small, representative amount of the solid **2-(Formylamino)pyridine** sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR setup. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor.
- Sample Scan: Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.

- **Data Acquisition:** Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Label the significant peaks corresponding to the principal functional groups.

Mass Spectrometry (MS)

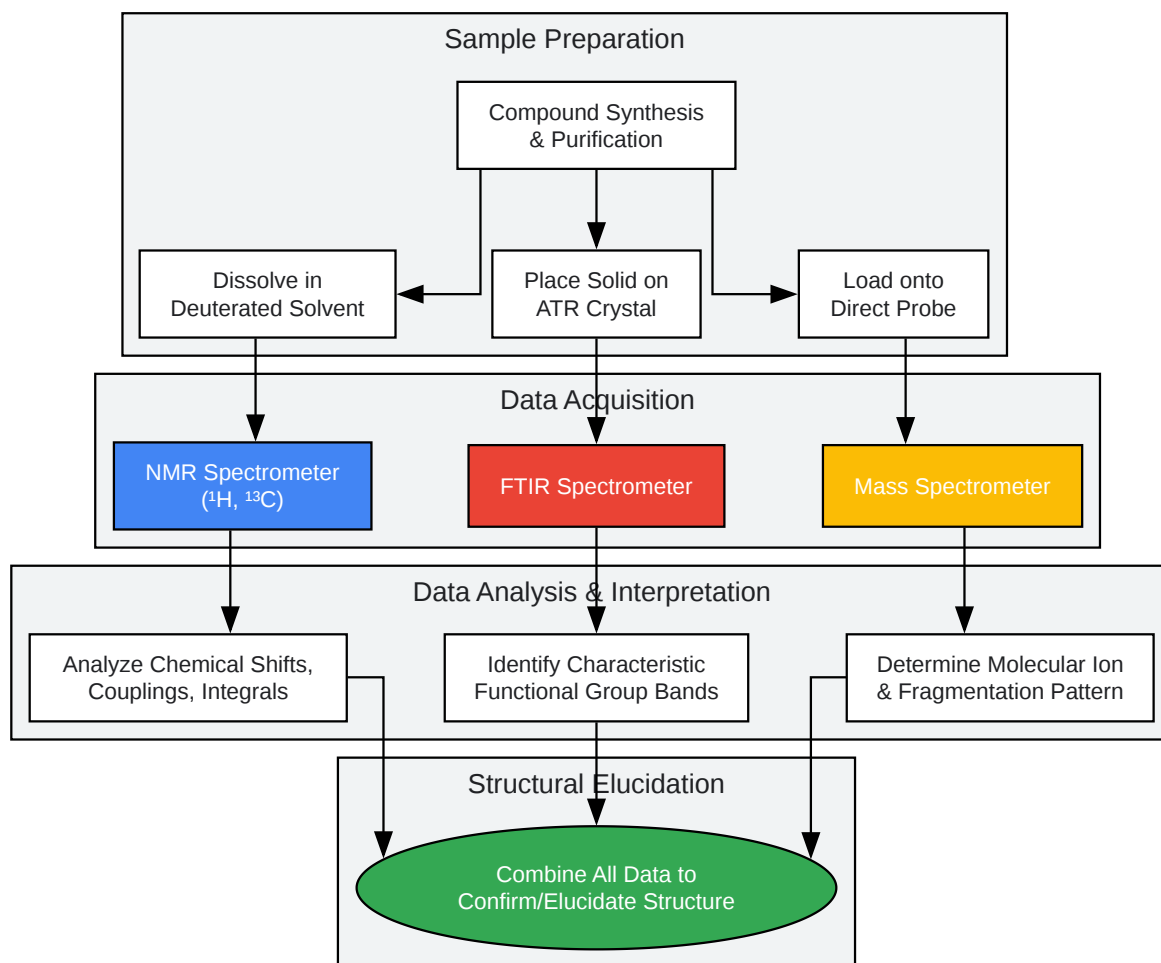
Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in a vacuum to promote vaporization.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M^+) and various fragment ions.
- **Mass Analysis:** The generated ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, allowing for the calculation of the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-(Formylamino)pyridine**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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